molecular formula C15H28O B14198944 Pentadec-14-YN-5-OL CAS No. 832727-17-0

Pentadec-14-YN-5-OL

Cat. No.: B14198944
CAS No.: 832727-17-0
M. Wt: 224.38 g/mol
InChI Key: FMZIHBOHIJVHSY-UHFFFAOYSA-N
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Description

Pentadec-14-YN-5-OL is an organic compound characterized by a long carbon chain with a terminal alkyne group and a hydroxyl group positioned at the fifth carbon. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadec-14-YN-5-OL typically involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves a copper (II)-catalyzed Eglinton coupling to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pentadec-14-YN-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Pentadec-14-YN-5-one or Pentadec-14-YN-5-al.

    Reduction: Pentadec-14-ene-5-OL or Pentadecane-5-OL.

    Substitution: Pentadec-14-YN-5-chloride or Pentadec-14-YN-5-bromide.

Scientific Research Applications

Pentadec-14-YN-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentadec-14-YN-5-OL involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Pentadec-14-YN-1-OL
  • Hexadec-15-YN-1-OL
  • Pentadec-8-YN-5-OL

Uniqueness

Pentadec-14-YN-5-OL is unique due to the specific positioning of the hydroxyl group at the fifth carbon, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

832727-17-0

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

pentadec-14-yn-5-ol

InChI

InChI=1S/C15H28O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h1,15-16H,4-14H2,2H3

InChI Key

FMZIHBOHIJVHSY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCC#C)O

Origin of Product

United States

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